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Compound of Interest

Compound Name: MCC950 sodium

Cat. No.: B606777

This technical support center provides researchers, scientists, and drug development
professionals with guidance on minimizing potential toxicity associated with the long-term use
of MCC950 in cell culture experiments.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action of MCC950?

Al: MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3
inflammasome.[1][2] It directly binds to the Walker B motif within the NACHT domain of the
NLRP3 protein, which blocks its ATPase activity.[3][4] This inhibition prevents the
conformational changes required for NLRP3 oligomerization and subsequent inflammasome
assembly, thereby blocking the activation of caspase-1 and the release of pro-inflammatory
cytokines IL-13 and IL-18.[1][2][4]

Q2: Is MCC950 generally considered cytotoxic in cell culture?

A2: Several studies have reported that MCC950 exhibits low cytotoxicity across various cell
types at effective concentrations for NLRP3 inhibition. It has been shown to be non-toxic to
vascular endothelial cells, macrophages, and smooth muscle cells even after three days of
treatment.[5][6] Additionally, it has been reported as non-toxic to human kidney (HEK293) and
liver (HepG2) cell lines.[5] In some instances, MCC950 has even been observed to enhance
the survival of dental pulp stem cells (DPSCs) and mesenchymal stem cells (MSCs) under
conditions of oxygen-glucose deprivation.[7]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b606777?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11804369/
https://www.invivogen.com/mcc950
https://pureadmin.qub.ac.uk/ws/files/171253009/Binder2.pdf
https://www.researchgate.net/figure/nflammasome-complex-formation-and-mechanism-of-action-of-MCC950_fig1_352343716
https://pmc.ncbi.nlm.nih.gov/articles/PMC11804369/
https://www.invivogen.com/mcc950
https://www.researchgate.net/figure/nflammasome-complex-formation-and-mechanism-of-action-of-MCC950_fig1_352343716
https://pmc.ncbi.nlm.nih.gov/articles/PMC10369291/
https://pubmed.ncbi.nlm.nih.gov/37150865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10369291/
https://www.researchgate.net/figure/MCC950-enhances-DPSC-and-MSC-survival-The-cell-viability-assay-was-performed-in-DPSC-and_fig3_368716945
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Q3: What are the known off-target effects of MCC9507?

A3: A potential off-target of MCC950 is Carbonic Anhydrase 2 (CA2), a widely expressed
enzyme involved in pH and fluid balance.[8][9][10] MCC950 has been shown to be a
noncompetitive inhibitor of CA2.[8][10] While the direct implications of this off-target effect on
cell viability in long-term culture are not fully elucidated, it is a factor to consider, especially at
higher concentrations.[10]

Q4: What is the recommended working concentration range for MCC950 in cell culture?

A4: The effective concentration of MCC950 for NLRP3 inhibition is typically in the nanomolar to
low micromolar range. A general working concentration for cell culture assays is between 300
nM (121.34 ng/ml) and 10 pM (4.04 pg/ml).[2] However, the optimal concentration is cell-type
and stimulus-dependent. It is always recommended to perform a dose-response experiment to
determine the lowest effective concentration with minimal impact on cell viability for your
specific experimental setup.

Q5: How stable is MCC950 in cell culture medium?

A5: MCC950 is generally stable in cell culture conditions. When reconstituted in DMSO and
stored at -20°C, it is stable for up to 6 months.[2] For long-term experiments, it is good practice
to refresh the medium containing MCC950 every 2-3 days to ensure consistent inhibitor
concentration.[5]
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Problem

Possible Cause

Suggested Solution

Unexpected decrease in cell
viability or proliferation in long-

term cultures.

MCC950 concentration is too
high.

Perform a dose-response
curve to determine the optimal,
non-toxic concentration for
your specific cell type. Start
with a lower concentration
range (e.g., 10-100 nM) and

titrate up.

Off-target effects.

Consider the potential
inhibition of Carbonic
Anhydrase 2 (CA2), especially
if using high concentrations of
MCC950. If possible, test for
CA2 activity or use a
structurally different NLRP3

inhibitor as a control.

Cell-type specific sensitivity.

Some cell types may be more
sensitive to long-term
treatment. Monitor cell
morphology and viability
regularly using methods like
Trypan Blue exclusion or a

live/dead cell staining assay.

Degradation of MCC950 over

time.

For experiments lasting
several days or weeks,
replenish the cell culture
medium with fresh MCC950
every 2-3 days to maintain a

consistent concentration.
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Inconsistent or reduced
inhibition of NLRP3
inflammasome activation over

time.

Reversible binding of MCC950.

MCC950 is a reversible
inhibitor.[3] Ensure that the
inhibitor is present in the
culture medium throughout the
experiment, especially before

and during stimulation.

Instability of MCC950 in the

specific culture medium.

While generally stable,
interactions with components
in complex media (e.g., high
serum concentrations) could
potentially affect MCC950
activity. If feasible, test the
stability of MCC950 in your

specific medium over time.

Variability in results between

experiments.

Inconsistent cell health or

density.

Ensure that cells are healthy
and seeded at a consistent
density for all experiments.
Stressed or overly confluent
cells can respond differently to

treatments.

Inconsistent priming and
activation of the NLRP3

inflammasome.

Standardize the priming (e.g.,
LPS concentration and
incubation time) and activation
(e.g., ATP, nigericin
concentration and timing)

steps of your protocol.

Quantitative Data Summary

Table 1: Reported IC50 Values for MCC950
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Cell Type Assay IC50 Value Reference

Bone Marrow-Derived
Macrophages IL-1( release 7.5nM [11]
(BMDMs)

Human Monocyte-

Derived Macrophages  IL-1[ release 8.1 nM [11]
(HMDMs)
THP-1 derived Cell death (LPS +

o 0.2uM [8]
macrophages nigericin)

Table 2: Cell Viability Data with MCC950 Treatment
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Treatment MCC950 Effect on
Cell Type . . o Reference
Duration Concentration  Viability
J774a murine No significant
3 days Up to 20 uM o [5]
macrophages toxicity
Human coronary o
) No significant
artery endothelial 3 days Up to 20 uM o [5]
toxicity
cells
Smooth muscle No significant
3 days Up to 20 uM o [5]
cells (SMCs) toxicity
Pancreatic
Reduced cell
cancer cells o
N N viability in the
(SW1990, Not specified Not specified [1]
presence of
PANC1,
LPS/ATP
Panc10.05)
Dental Pulp Enhanced
Stem Cells Not specified Not specified survival under [7]
(DPSCs) OGD stress
Mesenchymal Enhanced
Stem Cells Not specified Not specified survival under [7]
(MSCs) OGD stress
-~ No significant
HEK293 Not specified >62.5 UM o [11]
toxicity
HepG2 Not specified Not specified Non-toxic [5]
Improved
- survival under
Islets 4 days Not specified ) [12]
cytokine
stimulation

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of MCC950
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o Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not lead to
over-confluence during the planned experiment duration.

e MCC950 Dilution Series: Prepare a serial dilution of MCC950 in your complete cell culture
medium. A suggested starting range is from 1 nM to 20 uM. Include a vehicle control
(DMSO) at the highest concentration used for MCC950.

o Treatment: Replace the existing medium with the medium containing the different
concentrations of MCC950.

 Incubation: Incubate the cells for the desired long-term duration (e.g., 24, 48, 72 hours, or
longer), ensuring to replenish the medium with fresh MCC950 every 2-3 days.

 Viability Assessment: At each time point, assess cell viability using a preferred method:
o Metabolic Assays: MTT, MTS, or resazurin-based assays.
o Cytotoxicity Assays: LDH release assay.

o Imaging-based Assays: Live/dead cell staining with reagents like Calcein-AM and
Propidium lodide.

o Data Analysis: Plot the cell viability against the MCC950 concentration to determine the
highest concentration that does not significantly affect cell viability.

Protocol 2: Monitoring NLRP3 Inflammasome Inhibition in Long-Term Culture

o Cell Culture and Treatment: Culture your cells with the pre-determined optimal, non-toxic
concentration of MCC950 for the desired duration. Remember to replenish the medium with
fresh inhibitor every 2-3 days.

e NLRP3 Inflammasome Priming and Activation:
o Priming: Prime the cells with a TLR agonist like LPS (e.g., 1 pg/mL for 4 hours).

o Activation: Activate the NLRP3 inflammasome with a stimulus such as ATP (e.g., 5 mM for
45 minutes) or nigericin (e.g., 10 uM for 1 hour).
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o Sample Collection:
o Supernatant: Collect the cell culture supernatant to measure secreted cytokines.
o Cell Lysate: Lyse the cells to analyze intracellular proteins.

o Endpoint Analysis:
o ELISA: Measure the concentration of IL-13 and IL-18 in the supernatant.

o Western Blot: Analyze the cell lysates for cleaved caspase-1 (p20 subunit) and other
relevant markers.

o ASC Speck Formation: For imaging-based analysis, fix and stain cells to visualize the
formation of ASC specks, a hallmark of inflammasome activation.

Visualizations
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NLRP3 Inflammasome Activation and MCC950 Inhibition
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Caption: NLRP3 inflammasome pathway and the inhibitory action of MCC950.
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Troubleshooting Workflow for MCC950 in Long-Term Culture
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Caption: A logical workflow for troubleshooting MCC950-related toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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